Fenfluramine

描述

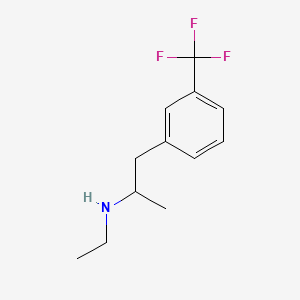

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGIVFWFUFKIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

404-82-0 (hydrochloride) | |

| Record name | Fenfluramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023044 | |

| Record name | Fenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

108-112, 108-112 °C at 12 mm Hg | |

| Record name | Fenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

458-24-2 | |

| Record name | Fenfluramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenfluramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenfluramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENFLURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DS058H2CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

160-170, Crystals from ethanol and ether; mp: 166 °C /Hydrochloride/, Crystals from ethyl acetate; mp: 160-161 °C /dextro-Fenfluramine hydrochloride/, Crystals from ethyl acetate; mp: 160-161 °C /levo-Fenfluramine hydrochloride/ | |

| Record name | Fenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Molecular Blueprint of Fenfluramine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenfluramine, a phenethylamine (B48288) derivative, has a multifaceted molecular mechanism of action primarily centered on the serotonergic system, with significant interactions with other neurotransmitter systems and intracellular targets. Initially developed as an anorectic agent, its repurposing for the treatment of rare epileptic disorders, such as Dravet syndrome, has reinvigorated interest in its complex pharmacology. This technical guide provides an in-depth exploration of the molecular interactions of this compound and its active metabolite, northis compound (B1679916). It details their engagement with serotonin (B10506) transporters and receptors, the sigma-1 receptor, and vesicular monoamine transporters. Quantitative binding and functional data are presented in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of this compound's mechanism of action.

Introduction

This compound (N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine) exerts its primary effects by modulating serotonin (5-hydroxytryptamine, 5-HT) neurotransmission.[1][2] It functions as a potent serotonin-releasing agent and a reuptake inhibitor.[1] Its pharmacological profile is further complicated by the actions of its primary metabolite, northis compound, which displays a distinct receptor interaction profile.[3][4] More recent research has unveiled a novel mechanism involving the positive modulation of the sigma-1 receptor, which is thought to contribute to its anticonvulsant properties.[5][6] This guide will dissect these molecular mechanisms in detail.

Interaction with the Serotonergic System

This compound's profound impact on the serotonergic system is a result of its dual action on both serotonin transporters and receptors.

Serotonin Transporter (SERT) and Vesicular Monoamine Transporter 2 (VMAT2)

This compound acts as a substrate for the serotonin transporter (SERT), leading to both the inhibition of serotonin reuptake and the promotion of serotonin release from the presynaptic neuron into the synaptic cleft.[1][7] This transporter-mediated exchange is a key feature of its mechanism.[7] Furthermore, this compound interacts with the vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of serotonin into synaptic vesicles and thereby increasing the cytoplasmic concentration of serotonin available for release.[1][8]

Serotonin Receptors

While this compound itself has a relatively weak affinity for serotonin receptors, its active metabolite, northis compound, is a potent agonist at several 5-HT₂ receptor subtypes, particularly 5-HT₂B and 5-HT₂C receptors, and to a lesser extent, the 5-HT₂A receptor.[3][4] The activation of 5-HT₂C receptors is believed to be a primary contributor to the anorectic effects of this compound.[9] Conversely, the agonism of 5-HT₂B receptors has been linked to the adverse cardiovascular effects, specifically valvular heart disease, that led to the withdrawal of this compound as a weight-loss medication.[3]

Sigma-1 Receptor Modulation

A significant recent discovery in the pharmacology of this compound is its activity as a positive modulator of the sigma-1 receptor.[5][6] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling.[4] this compound has been shown to bind to the sigma-1 receptor with sub-micromolar affinity and potentiate the activity of sigma-1 receptor agonists.[7][10] This mechanism is hypothesized to contribute to its anticonvulsant effects, potentially by modulating neuronal excitability.[6] this compound and northis compound have been shown to disrupt the association between the sigma-1 receptor and the NR1 subunit of the NMDA receptor.[11]

Effects on Dopaminergic and Noradrenergic Systems

This compound and northis compound also influence dopamine (B1211576) and norepinephrine (B1679862) neurotransmission, although to a lesser extent than their effects on the serotonin system. Northis compound, in particular, is more potent than this compound at releasing norepinephrine and dopamine.[4] However, at therapeutic doses for epilepsy, the effects on the serotonin system are predominant. Chronic administration of this compound has been shown to reduce plasma norepinephrine levels.[12]

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC₅₀/EC₅₀) of this compound and northis compound at various molecular targets.

Table 1: Binding Affinities (Ki) of this compound and Northis compound at Serotonin Receptors and Transporters

| Target | This compound Ki (nM) | Northis compound Ki (nM) | Reference(s) |

| 5-HT₁A Receptor | 673 - 1950 | - | [13] |

| 5-HT₂A Receptor | Micromolar affinity | Moderate affinity | [13][14] |

| 5-HT₂B Receptor | ~5000 | 10 - 50 | [13] |

| 5-HT₂C Receptor | - | Moderately potent | [13] |

| Sigma-1 Receptor | 266 | - | [7][15] |

Table 2: Functional Potencies (IC₅₀/EC₅₀) of this compound and Northis compound

| Target/Assay | This compound | Northis compound | Reference(s) |

| Serotonin Uptake Inhibition (IC₅₀) | 850 nM (rat brain synaptosomes) | - | [16] |

| Disruption of NR1-σ1R association (ED₅₀) | 170 pM | 50 pM | [17] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the molecular mechanism of this compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.

-

Principle: A radioactively labeled ligand with known affinity for the receptor of interest is incubated with a tissue or cell membrane preparation containing the receptor. The ability of an unlabeled compound (e.g., this compound) to displace the radioligand is measured.

-

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.

-

Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.[18][19][20]

-

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of the brain of a freely moving animal.

-

Principle: A small, semi-permeable probe is implanted into a specific brain region. A physiological solution (perfusate) is slowly pumped through the probe, and molecules from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected for analysis.

-

General Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized animal.

-

Perfusion and Sample Collection: After a recovery period, the probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.

-

Drug Administration: this compound or other test compounds are administered systemically or locally through the probe.

-

Neurotransmitter Analysis: The concentration of serotonin, dopamine, and other neurotransmitters in the dialysate is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.[21][22][23]

-

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp recording is used to study the electrical properties of individual neurons and the effects of drugs on ion channels and synaptic transmission.

-

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a neuron. The patch of membrane under the pipette tip is then ruptured, allowing electrical access to the entire cell. This allows for the measurement and control of the cell's membrane potential and currents.

-

General Protocol:

-

Cell Preparation: Neurons are either acutely dissociated or studied in brain slices.

-

Pipette Placement: A micropipette filled with an intracellular-like solution is carefully positioned onto the surface of a neuron under a microscope.

-

Seal Formation and Whole-Cell Access: A high-resistance seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying suction to achieve the whole-cell configuration.

-

Recording: The membrane potential or ionic currents are recorded in response to various stimuli or the application of this compound.

-

Data Analysis: Changes in neuronal firing, synaptic currents, or specific ion channel activity are analyzed to determine the drug's effect.[24][25][26][27]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to this compound's mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 5. msudenver.edu [msudenver.edu]

- 6. dravetfoundation.org [dravetfoundation.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Reduction in plasma norepinephrine during this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative action of this compound on the uptake and release of serotonin and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. benchchem.com [benchchem.com]

- 22. In vivo microdialysis [bio-protocol.org]

- 23. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 24. Whole Cell Patch Clamp Protocol [protocols.io]

- 25. docs.axolbio.com [docs.axolbio.com]

- 26. Patch Clamp Protocol [labome.com]

- 27. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

A Technical Guide to the Interaction of Fenfluramine with Serotonin Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfluramine, a phenethylamine (B48288) derivative, has a well-documented history as an appetite suppressant and has recently been repurposed for the treatment of seizures associated with specific epilepsy syndromes.[1] Its therapeutic effects, as well as its side-effect profile, are intrinsically linked to its complex pharmacology, particularly its interaction with the serotonergic system. This technical guide provides an in-depth analysis of this compound and its active metabolite, northis compound (B1679916), with various serotonin (B10506) (5-HT) receptor subtypes. The document outlines their binding affinities, functional activities, and the downstream signaling pathways they modulate. Furthermore, it details the experimental protocols utilized to elucidate these interactions, offering a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action

This compound's primary mechanism of action involves the release of serotonin from neuronal stores and the inhibition of its reuptake, leading to a significant increase in extracellular serotonin levels.[2] However, this compound and its primary metabolite, northis compound, also interact directly with a range of serotonin receptors, contributing to their overall pharmacological profile.[2][3] Notably, northis compound often exhibits a higher affinity for certain 5-HT receptor subtypes than the parent compound.[3] Beyond the serotonergic system, this compound has been shown to act as a positive modulator of the sigma-1 receptor, which may also contribute to its therapeutic effects.[1][4][5]

Quantitative Analysis of Receptor Interactions

The following table summarizes the binding affinities (Ki) and functional activities (EC50/IC50) of this compound and northis compound at various serotonin receptor subtypes. This quantitative data is essential for understanding the potency and selectivity of these compounds.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Functional Assay Type |

| This compound | 5-HT1A | ~1,200 | Antagonist activity | - |

| 5-HT1D | - | Agonist activity | - | |

| 5-HT2A | Weak affinity | Agonist activity | - | |

| 5-HT2B | ~5,000 | Partial agonist activity | - | |

| 5-HT2C | Weak affinity | Agonist activity | - | |

| Sigma-1 | 266 | Positive Allosteric Modulator | Isometric twitch assay | |

| Northis compound | 5-HT1A | ~1,500 | - | - |

| 5-HT2A | Moderate affinity | - | - | |

| 5-HT2B | 10 - 50 | Full agonist | Inositol phosphate (B84403) hydrolysis, Calcium mobilization | |

| 5-HT2C | High affinity | Potent agonist | - |

Signaling Pathways

The interaction of this compound and northis compound with specific 5-HT receptor subtypes triggers distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting the physiological and potential pathological consequences of drug action.

5-HT1D Receptor Signaling

The 5-HT1D receptor is a member of the Gi/o-coupled receptor family.[12] Agonist binding, including that of this compound, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] This pathway is generally associated with neuronal inhibition.

References

- 1. This compound acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dravetfoundation.org [dravetfoundation.org]

- 5. frontiersin.org [frontiersin.org]

- 6. Efficacy of this compound and Northis compound Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with this compound and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Enantioselective comparative analysis of the anticonvulsant potency of this compound and northis compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-HT1D receptor - Wikipedia [en.wikipedia.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

The Sigma-1 Receptor: A Key Modulator in the Efficacy of Fenfluramine for Developmental and Epileptic Encephalopathies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fenfluramine (FFA), a serotonergic agent, has demonstrated remarkable efficacy in reducing seizure frequency in patients with Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS), two severe developmental and epileptic encephalopathies (DEEs). While its serotonergic activity has been well-established, emerging evidence has illuminated a crucial, complementary mechanism of action involving the sigma-1 receptor (σ1R). This technical guide provides a comprehensive overview of the role of the σ1R in this compound's therapeutic effects, detailing the underlying signaling pathways, experimental evidence, and methodologies for its investigation. The clinical profile of this compound, showing a robust and sustained response in treatment-resistant seizures, suggests a mechanism beyond serotonergic action alone, as other serotonergic medications have not shown similar clinical outcomes.[1][2]

This compound's Interaction with the Sigma-1 Receptor

The sigma-1 receptor is a unique ligand-operated intracellular chaperone protein located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[3][4][5] It plays a critical role in regulating cellular stress responses, calcium signaling, and neuronal excitability. This compound has been identified as a positive allosteric modulator of the σ1R, meaning it enhances the activity of the receptor's natural (endogenous) ligands.[6][7]

Binding Affinity and Functional Modulation

Radioligand binding assays have been instrumental in quantifying the interaction between this compound, its major metabolite northis compound, and the σ1R. These studies have revealed a direct binding affinity, which is a key initial step in understanding its pharmacological action at this receptor.

| Compound | Receptor | Binding Affinity (Ki) |

| This compound | Sigma-1 | 266 nM |

| Northis compound | Sigma-1 | >10,000 nM |

| This compound | β2-adrenergic | 17.5 µM |

| This compound | Muscarinic M1 | >10,000 nM |

| This compound | Serotonin 5-HT1A | >10,000 nM |

| Northis compound | β2-adrenergic | >10,000 nM |

| Northis compound | Muscarinic M1 | >10,000 nM |

| Northis compound | Serotonin 5-HT1A | >10,000 nM |

Table 1: Binding Affinities of this compound and Northis compound for Sigma-1 and other receptors. Data compiled from Martin et al., 2020.[1][2]

Functionally, this compound acts as a positive modulator of the σ1R.[6][7] This has been demonstrated in vitro through assays measuring the dissociation of the σ1R from the binding immunoglobulin protein (BiP), an ER chaperone. This compound potentiated the effect of the σ1R agonist PRE-084 in inducing this dissociation.[1][2]

Signaling Pathways and Mechanism of Action

The modulatory effect of this compound on the σ1R is believed to contribute significantly to its antiseizure properties by influencing neuronal excitability, primarily through the regulation of glutamatergic signaling and calcium homeostasis.

Modulation of NMDA Receptor Function

A key proposed mechanism involves the interaction between the σ1R and the N-methyl-D-aspartate receptor (NMDAR), a critical component of excitatory synaptic transmission. The σ1R can form a complex with the NR1 subunit of the NMDAR. This compound is thought to disrupt this interaction, leading to a downstream cascade that ultimately reduces NMDAR-mediated calcium influx and neuronal excitability.[8]

References

- 1. This compound acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-1 receptor chaperones and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dravetfoundation.org [dravetfoundation.org]

- 7. This compound-Has-In-Vivo-Activity-as-a-Positive-Allosteric-Modulator-of-Sigma-1-Receptors [aesnet.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Fenfluramine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of fenfluramine in various preclinical animal models. The information presented herein is intended to support research, discovery, and development efforts in the fields of pharmacology and toxicology.

This compound, a serotonergic agent, has been repurposed for the treatment of seizures associated with specific epilepsy syndromes.[1][2] Understanding its pharmacokinetic profile and metabolic fate in different animal species is crucial for the non-clinical safety assessment and for guiding the design of clinical studies.

Pharmacokinetic Profile of this compound and Northis compound (B1679916)

This compound is extensively metabolized to its primary active metabolite, northis compound, through N-deethylation.[3][4] Both parent drug and metabolite contribute to the overall pharmacological effect. The pharmacokinetic parameters of this compound and northis compound exhibit significant variability across different animal species.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound and its metabolite, northis compound, in various animal models. This data facilitates a comparative analysis of the drug's disposition across species.

| Species | Compound | Dose & Route | T½ (plasma) | Key Findings & Notes | Reference |

| Rat | d-fenfluramine | Oral | 2.6 hr | d-fenfluramine had a longer half-life and larger AUC than the l-isomer.[4] | [4] |

| l-fenfluramine | 20 mg/kg, i.p. | 0.9 hr | Rapidly absorbed and eliminated.[5] | [5] | |

| d-northis compound | 1 mg/kg, i.p. | - | Higher doses caused severe toxicity.[5] | [5] | |

| l-northis compound | 20 mg/kg, i.p. | 6.1 hr | Longer half-life compared to the parent compound.[5] | [5] | |

| Mouse | d-fenfluramine | Oral | 4.3 hr | d-fenfluramine had a longer half-life and larger AUC than the l-isomer.[4] | [4] |

| Racemic this compound & enantiomers | 5.1 - 14.8 mg/kg, i.p. | 4-8 hr (peak seizure protection) | All enantiomers showed comparable anticonvulsant activity in the MES test.[6] | [6] | |

| Dog | d-fenfluramine | Oral | 2.5 ± 0.2 hr | Slight or no differences were seen between the kinetic and metabolic profiles of the isomers.[4] | [4] |

| Non-human Primates (Baboon, Rhesus, Cynomolgus) | d-fenfluramine | 2 mg/kg, oral | 2-6 hr | Rapidly N-deethylated to dexnorthis compound.[7] | [7] |

| d-northis compound | 2 mg/kg, oral | 11-22 hr | Reached higher Cmax and had a longer half-life than the parent drug.[7] | [7] |

Note: T½ refers to the elimination half-life. AUC refers to the area under the plasma concentration-time curve. i.p. denotes intraperitoneal administration. MES stands for Maximal Electroshock Seizure.

Metabolism of this compound

The primary metabolic pathway for this compound is N-deethylation to form northis compound.[3] This biotransformation is primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver.[2][3] In vitro studies using human liver microsomes have identified several CYP isoenzymes involved in this process, with CYP1A2, CYP2B6, and CYP2D6 playing a primary role, and CYP2C9, CYP2C19, and CYP3A4 having a secondary role.[2][3]

This compound and northis compound have also been evaluated for their potential to perpetrate drug-drug interactions. In vitro studies indicate that they are weak inhibitors of CYP2D6 and inducers of CYP2B6 and CYP3A4.[8][9] However, mechanistic static pharmacokinetic models predict that these effects are unlikely to be clinically relevant at therapeutic doses for seizure reduction.[9]

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to northis compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline typical experimental protocols employed in the pharmacokinetic and metabolic evaluation of this compound in animal models.

Animal Models and Seizure Induction

-

Maximal Electroshock (MES) Test: This is a commonly used model to screen for anticonvulsant activity. Seizures are induced by applying an electrical stimulus through corneal or auricular electrodes. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy.[10]

-

Audiogenic Seizure Models: Certain strains of mice, such as DBA/2, are genetically susceptible to seizures induced by a high-intensity auditory stimulus. This model is used to evaluate the anticonvulsant effects of test compounds.[6][11]

-

Dietary Fat-Induced Obesity Models: In studies related to this compound's former use as an appetite suppressant, rat models of diet-induced obesity, such as the Osborne-Mendel rat, were utilized.[12]

Drug Administration and Sample Collection

-

Administration: this compound and its metabolites are typically administered via oral gavage or intraperitoneal injection.[4][5][10] The vehicle used for drug formulation is a critical detail to be reported.

-

Sample Collection: Blood samples are collected at various time points post-dosing, typically via tail vein, saphenous vein, or cardiac puncture at the termination of the study. Plasma is separated by centrifugation. Brain tissue is often collected to assess drug distribution to the central nervous system.[5][6][10]

Bioanalytical Methods

The quantification of this compound and northis compound in biological matrices is predominantly achieved using chromatographic techniques coupled with mass spectrometry.

-

Gas-Liquid Chromatography (GLC): Earlier methods utilized GLC with nitrogen-specific detection for the measurement of this compound and northis compound in plasma and urine.[4][13]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput.[14]

-

Sample Preparation: Biological samples typically require a sample preparation step to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[14]

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate the analytes from matrix components.

-

Detection: A tandem mass spectrometer is used for detection and quantification, often in the multiple reaction monitoring (MRM) mode for enhanced selectivity.

-

Experimental Workflow for a Pharmacokinetic Study

Caption: A typical workflow for a this compound pharmacokinetic study.

Conclusion

The pharmacokinetic and metabolic profiles of this compound have been extensively characterized in a variety of animal models. Significant interspecies differences exist, particularly in the rate of metabolism and the resulting exposure to the active metabolite, northis compound. A thorough understanding of these differences is paramount for the interpretation of non-clinical data and its translation to the human context. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for conducting further research on this compound and other novel chemical entities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Improving Therapy of Pharmacoresistant Epilepsies: The Role of this compound [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Species differences in the kinetics and metabolism of this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of d- and l-northis compound following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Oral kinetics of dexthis compound and dexnorthis compound in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro evaluation suggests this compound and northis compound are unlikely to act as perpetrators of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative activity of the enantiomers of this compound and northis compound in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-fenfluramine in a rat model of dietary fat-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The measurement of d-fenfluramine and its metabolite, d-northis compound in plasma and urine with an application of the method to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. altasciences.com [altasciences.com]

The Repurposing of Fenfluramine: A Technical Guide to its Journey from Anti-Obesity Agent to Epilepsy Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfluramine, a synthetic phenethylamine (B48288) derivative, has undergone a remarkable and complex journey in the pharmaceutical landscape. Initially introduced as a widely prescribed anti-obesity medication, its trajectory was abruptly altered by the discovery of severe cardiovascular side effects, leading to its withdrawal from the market. However, astute clinical observations and subsequent rigorous scientific investigation have led to its successful repurposing as a valuable therapeutic option for rare and severe forms of epilepsy. This technical guide provides an in-depth historical and scientific overview of this compound's evolution, detailing its mechanisms of action, the clinical evidence that defined its dual identities, and the key experimental findings that underpinned its revival.

Part 1: this compound as an Anti-Obesity Agent

Initial Approval and Mechanism of Action

This compound was first developed in the early 1960s and gained popularity as an appetite suppressant.[1] Its primary mechanism of action in this context was the enhancement of serotonergic neurotransmission in the brain.[2] this compound stimulates the release of serotonin (B10506) (5-hydroxytryptamine, 5-HT) from presynaptic neurons and inhibits its reuptake, leading to increased levels of this neurotransmitter in the synaptic cleft.[3] This elevation in serotonin, particularly its action on 5-HT2C receptors in the hypothalamus, was believed to be responsible for the drug's anorectic effects, promoting a feeling of satiety and reducing food intake.[4]

Clinical Efficacy in Obesity

Clinical trials in the 1980s and 1990s demonstrated the efficacy of this compound, often in combination with phentermine (a norepinephrine-releasing agent), in achieving weight loss. The combination, colloquially known as "fen-phen," was widely prescribed off-label.

Table 1: Summary of Key Clinical Data for this compound in Obesity

| Study (Year) | Dosage | Treatment Duration | Mean Weight Loss (Active vs. Placebo) | Key Adverse Events |

| Weintraub et al. (1992)[5] | 60 mg extended-release this compound + 15 mg phentermine | 34 weeks | 14.2 kg vs. 4.6 kg | Dry mouth |

| Guy-Grand et al. (1989) (Dexthis compound)[6] | 15 mg twice daily | 1 year | Significantly greater than placebo | Tiredness, diarrhea, dry mouth, drowsiness |

| Douglas et al. (1983)[7] | Not specified | 1 year | Maintained weight loss in 8/21 patients vs. weight regain in 19/21 placebo patients | Not detailed |

Withdrawal from the Market: The Cardiovascular Risk

In 1997, this compound and its dextro-isomer, dexthis compound, were withdrawn from the market due to mounting evidence of serious cardiovascular side effects, including valvular heart disease and pulmonary arterial hypertension.[8]

Subsequent research elucidated the molecular mechanism behind this compound-induced cardiotoxicity. The drug's metabolite, northis compound, was found to be a potent agonist of the serotonin 5-HT2B receptor.[9] These receptors are expressed on cardiac valve interstitial cells, and their stimulation leads to fibroblast mitogenesis and the deposition of extracellular matrix, resulting in the thickening and stiffening of the heart valves—a condition known as cardiac fibrosis.[9][10]

Figure 1: Signaling pathway of this compound-induced cardiac valvulopathy.

Part 2: The Repurposing of this compound for Epilepsy

Early Observations and Preclinical Evidence

Interestingly, the potential anti-epileptic properties of this compound were observed as early as the 1980s.[11] However, it was the convergence of clinical observations in patients with Dravet syndrome, a severe and drug-resistant form of childhood epilepsy, and the development of relevant preclinical models that reignited interest in this compound for this new indication.

A key preclinical breakthrough came from studies using a zebrafish model of Dravet syndrome, which has a mutation in the scn1a gene, mirroring the genetic basis of the human condition.[3] These zebrafish exhibit spontaneous seizures, and screening of various compounds revealed that this compound was effective at suppressing this seizure activity.[1][12]

Figure 2: Preclinical workflow for identifying this compound's anti-seizure activity.

A Novel Dual Mechanism of Action in Epilepsy

The anti-seizure mechanism of this compound is distinct from its appetite-suppressing effects and involves a dual mode of action:

-

Serotonergic Modulation: Similar to its anti-obesity mechanism, this compound increases synaptic serotonin levels. In the context of epilepsy, this enhanced serotonergic signaling is thought to act on various 5-HT receptors (including 5-HT1D, 5-HT2A, and 5-HT2C) to modulate neuronal excitability and reduce seizure susceptibility.[4]

-

Positive Allosteric Modulation of the Sigma-1 Receptor: A pivotal discovery in understanding this compound's anti-epileptic effects was its action as a positive allosteric modulator of the sigma-1 receptor.[13][14] The sigma-1 receptor is an intracellular chaperone protein that plays a role in regulating ion channels and neurotransmitter systems. By positively modulating the sigma-1 receptor, this compound is thought to dampen glutamatergic signaling, thereby helping to restore the balance between excitatory and inhibitory neurotransmission in the brain.[13][15]

Figure 3: Dual mechanism of action of this compound in epilepsy.

Clinical Evidence in Epilepsy: Dravet and Lennox-Gastaut Syndromes

The promising preclinical data led to a series of pivotal Phase 3 clinical trials that established the efficacy and safety of low-dose this compound for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome, another severe childhood-onset epilepsy.

Table 2: Summary of Key Clinical Data for this compound in Dravet Syndrome

| Study (Year) | Patient Population | Dosage | Primary Endpoint | Key Efficacy Results | Key Adverse Events |

| Sullivan et al. (2020)[16][17] | 2-18 years, not on stiripentol | 0.7 mg/kg/day vs. Placebo | Change in mean monthly convulsive seizure frequency (MCSF) | 64.8% greater reduction in MCSF vs. placebo | Decreased appetite, somnolence, pyrexia |

| Nabbout et al. (2020)[18] | 2-18 years, on stiripentol | 0.4 mg/kg/day vs. Placebo | Change in mean MCSF | 54% greater reduction in MCSF vs. placebo | Decreased appetite, fatigue, diarrhea |

Table 3: Summary of Key Clinical Data for this compound in Lennox-Gastaut Syndrome

| Study (Year) | Patient Population | Dosage | Primary Endpoint | Key Efficacy Results | Key Adverse Events |

| Knupp et al. (JAMA Neurology, 2022)[19][20] | 2-35 years | 0.7 mg/kg/day vs. Placebo | Change in drop seizure frequency | 19.9% greater reduction in drop seizures vs. placebo | Decreased appetite, somnolence, fatigue |

Importantly, at the lower doses used for epilepsy, the clinical trials have not shown evidence of the valvular heart disease or pulmonary arterial hypertension that led to this compound's earlier withdrawal.[17][20]

Risk Management and the FINTEPLA REMS Program

Due to the historical cardiovascular risks, the U.S. Food and Drug Administration (FDA) has approved this compound for epilepsy under a Risk Evaluation and Mitigation Strategy (REMS) program, marketed as FINTEPLA®.[21][22] This program is designed to ensure that the benefits of the drug outweigh its risks.

Figure 4: Core components of the FINTEPLA REMS program.

The FINTEPLA REMS program mandates a strict protocol for prescribers, patients, and pharmacies:

-

Prescriber Certification: Healthcare providers must complete training on the risks of valvular heart disease and pulmonary arterial hypertension and become certified in the REMS program to prescribe FINTEPLA.[23]

-

Patient Enrollment: Patients must be enrolled in the program by their certified prescriber.[23]

-

Certified Pharmacies: FINTEPLA can only be dispensed by pharmacies that are certified in the REMS program.[7]

-

Mandatory Cardiac Monitoring: Patients are required to undergo regular cardiac monitoring via echocardiograms at baseline, every six months during treatment, and 3-6 months after treatment discontinuation.[22]

Conclusion

The story of this compound is a powerful illustration of the complexities of drug development and the potential for drug repurposing. While its initial application as an anti-obesity drug was terminated due to significant safety concerns, a deeper understanding of its pharmacology and the diligent efforts of researchers and clinicians have carved out a new and vital role for it in the management of severe, treatment-resistant epilepsies. The journey of this compound underscores the importance of understanding a drug's full mechanistic profile, the value of preclinical models in identifying new therapeutic avenues, and the critical role of robust risk management strategies in ensuring patient safety. For drug development professionals, the case of this compound serves as a compelling reminder that even drugs with a troubled past can be successfully repurposed to address significant unmet medical needs when guided by rigorous scientific inquiry.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ovid.com [ovid.com]

- 3. Large-Scale Phenotype-Based Antiepileptic Drug Screening in a Zebrafish Model of Dravet Syndrome | eNeuro [eneuro.org]

- 4. This compound: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-term weight control study. I (weeks 0 to 34). The enhancement of behavior modification, caloric restriction, and exercise by this compound plus phentermine versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurologylive.com [neurologylive.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

- 11. finteplarems.com [finteplarems.com]

- 12. Testing of putative antiseizure drugs in a preclinical Dravet syndrome zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dravetfoundation.org [dravetfoundation.org]

- 15. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]

- 16. This compound-(FINTEPLA)-in-Dravet-syndrome--Results-of-a-third-randomized--placebo-controlled-clinical-trial-(Study-3) [aesnet.org]

- 17. This compound in the treatment of Dravet syndrome: Results of a third randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Improving Therapy of Pharmacoresistant Epilepsies: The Role of this compound [frontiersin.org]

- 19. JAMA Neurology Publishes Phase 3 Study Results on the Efficacy and Safety of FINTEPLA[®]▼(this compound) Oral Solution for the treatment of seizures associated with Lennox-Gastaut Syndrome (LGS) | UCB [ucb.com]

- 20. JAMA Neurology Publishes Phase 3 Study Results on the Efficacy and Safety of FINTEPLA® (this compound) Oral Solution in Lennox-Gastaut Syndrome (LGS) [prnewswire.com]

- 21. fm.formularynavigator.com [fm.formularynavigator.com]

- 22. FINTEPLA® REMS & Cardiovascular Monitoring | FINTEPLA® (this compound) oral solution [finteplahcp.com]

- 23. UCB Application [finteplarems.com]

A Deep Dive into the Stereospecific World of Fenfluramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfluramine, a substituted amphetamine, has a storied history, from its initial use as an appetite suppressant to its resurgence as a potent anti-seizure medication for rare forms of epilepsy like Dravet and Lennox-Gastaut syndromes.[1][2] The therapeutic and adverse effects of this compound are intricately linked to its stereochemistry. As a chiral molecule, it exists as two enantiomers, d-fenfluramine and l-fenfluramine, each with a distinct pharmacological profile.[3][4] This technical guide provides a comprehensive exploration of the enantiomers of this compound and their specific activities, offering valuable insights for researchers and professionals in drug development.

This compound is extensively metabolized to northis compound (B1679916), which also exists as a pair of enantiomers (d- and l-northis compound) that are pharmacologically active.[3][5] Understanding the individual contributions of each of these four molecules is crucial for optimizing therapeutic strategies and minimizing adverse effects.

Pharmacodynamics: A Tale of Two Enantiomers

The distinct actions of the this compound and northis compound enantiomers are rooted in their differential affinities for and activities at various molecular targets, primarily within the serotonergic system and at sigma-1 receptors.

Serotonergic System Modulation

The serotonergic system is a key player in the mechanism of action of this compound. The enantiomers exhibit varied effects on serotonin (B10506) (5-hydroxytryptamine, 5-HT) transporters and receptors.

Serotonin Transporter (SERT) and Other Monoamine Transporters:

d-Fenfluramine is a potent serotonin releasing agent and uptake inhibitor.[6] Both d- and l-fenfluramine and their nor-metabolites interact with SERT, but with differing potencies.[7] The d-enantiomers are generally more potent at releasing serotonin.[6][8] Furthermore, these compounds also interact with norepinephrine (B1679862) transporters (NET), with (+)-northis compound showing significant potency.[7] Their effects on the dopamine (B1211576) transporter (DAT) are comparatively minimal.[7][9]

Serotonin Receptors (5-HT Receptors):

While this compound itself has a low affinity for 5-HT2 receptors, its metabolite, northis compound, is a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2][3] The d-enantiomer of northis compound generally displays higher affinity and agonist activity at these receptors compared to the l-enantiomer.[5] The activation of 5-HT2 receptors is believed to contribute significantly to both the therapeutic antiseizure effects and the adverse cardiovascular effects.

Sigma-1 Receptor Modulation

Recent research has unveiled a crucial role for the sigma-1 receptor in the pharmacological profile of this compound.[10] this compound acts as a positive modulator of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that regulates calcium signaling.[11][12][13][14] This modulation is thought to contribute to its antiseizure activity.[13][14]

Quantitative Data on Receptor and Transporter Interactions

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the enantiomers of this compound and northis compound at key molecular targets.

Table 1: Binding Affinities (Ki, nM) of this compound and Northis compound Enantiomers at Serotonin and Sigma-1 Receptors

| Receptor | d-Fenfluramine | l-Fenfluramine | d-Northis compound | l-Northis compound |

| 5-HT1A | >10,000 | >10,000 | >10,000 | >10,000 |

| 5-HT2A | >10,000 | >10,000 | 130 | 500 |

| 5-HT2B | >10,000 | >10,000 | 29 | 100 |

| 5-HT2C | >10,000 | >10,000 | 45 | 150 |

| Sigma-1 | 266 | - | - | - |

Data compiled from multiple sources.[3][13][14]

Table 2: Functional Potencies (EC50, nM) of this compound and Northis compound Enantiomers at Monoamine Transporters

| Transporter | d-Fenfluramine | l-Fenfluramine | d-Northis compound | l-Northis compound |

| SERT (5-HT release) | 52 | 147 | 59 | 287 |

| NET (NE release) | >10,000 | >10,000 | 73 | >10,000 |

| DAT (DA release) | >10,000 | >10,000 | >10,000 | >10,000 |

Data compiled from multiple sources.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound enantiomers.

Maximal Electroshock (MES) Seizure Model in Mice

This model is used to identify compounds that prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures.[15][16]

Materials:

-

Male ICR mice (20-25 g)

-

Electroshock device with corneal electrodes

-

0.9% saline solution

-

Test compound (this compound enantiomer) and vehicle

Procedure:

-

Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneally or orally).

-

At the time of predicted peak effect of the compound, apply a drop of saline to the corneal electrodes.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[15][17]

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

An animal is considered protected if it does not exhibit tonic hindlimb extension.

-

The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Audiogenic Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures, providing a model for reflex epilepsy.[18][19][20]

Materials:

-

DBA/2 mice (21-28 days old)

-

Acoustic chamber equipped with a sound source (e.g., a bell or speaker) capable of producing a high-intensity sound (e.g., 100-120 dB).

-

Test compound (this compound enantiomer) and vehicle.

Procedure:

-

Administer the test compound or vehicle to the mice.

-

At the time of predicted peak effect, place a single mouse into the acoustic chamber and allow for a brief acclimatization period (e.g., 60 seconds).[18]

-

Present the auditory stimulus for a fixed duration (e.g., up to 60 seconds) or until the onset of a tonic-clonic seizure.[18]

-

Observe and score the seizure response, which typically includes a wild running phase, followed by clonic and then tonic convulsions, and potentially respiratory arrest.[19][20]

-

An animal is considered protected if the tonic seizure phase is absent.

-

The ED50 for protection against the tonic phase is determined.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the enantiomers of this compound and its metabolites.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 pathway.[21]

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Sigma-1 Receptor Signaling and Modulation

The sigma-1 receptor acts as a chaperone at the mitochondria-associated ER membrane (MAM), modulating Ca²⁺ signaling and interacting with various client proteins.[11]

Caption: Sigma-1 Receptor Modulation.

Conclusion

The enantiomers of this compound and northis compound possess distinct and complex pharmacological profiles that collectively contribute to the overall therapeutic and adverse effects of racemic this compound. d-Fenfluramine is a more potent serotonin releaser, while d-northis compound is a potent agonist at 5-HT2 receptors, an activity linked to both antiseizure efficacy and potential cardiovascular side effects. The discovery of this compound's positive modulatory effects at the sigma-1 receptor has added a new dimension to its mechanism of action. A thorough understanding of these stereospecific activities is paramount for the rational design of safer and more effective therapeutic agents targeting the complex neurobiology of epilepsy and other neurological disorders. This guide provides a foundational resource for researchers and clinicians working to harness the therapeutic potential of these fascinating molecules.

References

- 1. This compound | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound: a plethora of mechanisms? [frontiersin.org]

- 5. This compound diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From this compound racemate to d-fenfluramine. Specificity and potency of the effects on the serotoninergic system and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (+)-Fenfluramine and its major metabolite, (+)-northis compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d- and l-isomers of this compound differ markedly in their interaction with brain serotonin and catecholamines in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-fenfluramine increases striatal extracellular dopamine in vivo independently of serotonergic terminals or dopamine uptake sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 13. This compound acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 18. benchchem.com [benchchem.com]

- 19. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]

- 21. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

The Repurposing of Fenfluramine: A Deep Dive into its Journey to an Epilepsy Treatment

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and development of fenfluramine for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome. Initially developed as an appetite suppressant, this compound's journey to becoming a valuable therapy for rare and severe forms of epilepsy is a compelling case of drug repurposing driven by clinical observation and rigorous scientific investigation. This document details the timeline of its development, the methodologies of pivotal clinical trials, quantitative efficacy and safety data, and the intricate signaling pathways that form its mechanism of action.

A Timeline of Discovery and Development

This compound's path to an epilepsy treatment has been long and eventful, marked by initial serendipitous findings, a period of dormancy, and a focused, successful redevelopment program.

-

Early 1960s: this compound is developed.

-

1973: The U.S. Food and Drug Administration (FDA) approves this compound as an appetite suppressant for the management of obesity.[1]

-

1980s: The first anecdotal evidence of this compound's potential antiseizure effects emerges. Researchers observe a reduction in seizures in patients with photosensitive epilepsy who were being treated with the drug.

-

September 15, 1997: this compound is voluntarily withdrawn from the U.S. market by its manufacturers due to reports of cardiac valvulopathy and pulmonary arterial hypertension, particularly when used in combination with phentermine ("fen-phen").[1]

-

2012: A retrospective study by Ceulemans et al. reignites interest in this compound for epilepsy, showing significant seizure reduction in patients with Dravet syndrome.

-

February 2019: Zogenix submits a New Drug Application (NDA) to the FDA for this compound (as Fintepla®) for the treatment of seizures associated with Dravet syndrome.[2]

-

June 25, 2020: The FDA approves Fintepla® (this compound) for the treatment of seizures associated with Dravet syndrome in patients two years of age and older.[1][3]

-

March 28, 2022: The FDA extends the approval of Fintepla® to include the treatment of seizures associated with Lennox-Gastaut syndrome in patients two years of age and older.[3][4][5]

Mechanism of Action: A Dual-Pronged Approach

This compound's efficacy in controlling seizures is attributed to its unique dual mechanism of action, which involves modulation of both the serotonergic system and the sigma-1 receptor. This combined activity helps to restore the balance between excitatory and inhibitory neurotransmission in the brain.

This compound and its active metabolite, northis compound, increase extracellular levels of serotonin (B10506) by inhibiting its reuptake and promoting its release. This leads to the activation of various serotonin receptors, with agonistic effects observed on 5-HT1D, 5-HT2A, and 5-HT2C receptors being particularly relevant to its anticonvulsant properties. Additionally, this compound acts as a positive modulator of the sigma-1 receptor, an intracellular chaperone protein that plays a role in regulating neuronal excitability.

The synergistic action on both pathways is believed to enhance GABAergic (inhibitory) neurotransmission while dampening glutamatergic (excitatory) signaling, thereby raising the seizure threshold.

Pivotal Clinical Trials: Experimental Protocols

The approval of this compound for Dravet and Lennox-Gastaut syndromes was based on the results of several multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials.

Dravet Syndrome (NCT02682927 and a second identical study)

These studies evaluated the efficacy and safety of two fixed doses of this compound as an adjunctive therapy in children and young adults with Dravet syndrome whose seizures were not adequately controlled by their current antiepileptic drug regimen.[6]

-

Patient Population:

-

Inclusion Criteria: Ages 2 to 18 years with a clinical diagnosis of Dravet syndrome and a minimum number of convulsive seizures in the 12 weeks prior to screening. Patients needed to be on a stable regimen of at least one other antiepileptic medication.[6]

-

Exclusion Criteria: History of cardiovascular or cerebrovascular disease, glaucoma, moderate to severe hepatic impairment, and concomitant use of certain medications including other anorectic agents and stiripentol (B1682491) (in the initial trials).[6]

-

-

Study Design:

-

Randomization: Patients were randomized in a 1:1:1 ratio to receive one of two doses of this compound (0.2 mg/kg/day or 0.7 mg/kg/day, with a maximum daily dose of 26 mg) or a matching placebo.[7]

-

Treatment Periods: The studies consisted of a 6-week baseline period to establish seizure frequency, followed by a 2-week titration period and a 12-week maintenance period.[7][8]

-

-

Endpoints:

-

Primary Efficacy Endpoint: The primary endpoint was the change in the mean monthly frequency of convulsive seizures from baseline compared to the treatment period for the higher dose of this compound versus placebo.[7]

-

Secondary Efficacy Endpoints: Secondary endpoints included the proportion of patients with a ≥50% reduction in convulsive seizure frequency (responder rate) and the longest seizure-free interval.[6]

-

-

Seizure Types Monitored: Convulsive seizures included generalized tonic-clonic, tonic, clonic, atonic, focal with clear motor signs, and hemiclonic seizures.[6]

Lennox-Gastaut Syndrome (NCT03355209)

This study assessed the efficacy and safety of two fixed doses of this compound as an adjunctive therapy for seizures in children and adults with Lennox-Gastaut syndrome.[9]

-

Patient Population:

-

Inclusion Criteria: Ages 2 to 35 years with a confirmed diagnosis of Lennox-Gastaut syndrome and experiencing at least two drop seizures per week during the 4-week baseline period.[10]

-

Exclusion Criteria: Similar to the Dravet syndrome trials, patients with a history of cardiovascular or cerebrovascular disease were excluded.[10]

-

-

Study Design:

-

Randomization: Patients were randomized to receive one of two doses of this compound (0.2 mg/kg/day or 0.7 mg/kg/day, with a maximum daily dose of 26 mg) or placebo.[2][10]

-

Treatment Periods: The trial included a 4-week baseline period, a 2-week titration period, and a 12-week maintenance period.[2][10]

-

-

Endpoints:

-

Primary Efficacy Endpoint: The primary endpoint was the percentage change from baseline in the frequency of drop seizures for the higher dose of this compound compared with placebo.[10][11]

-

Secondary Efficacy Endpoints: Key secondary endpoints included the proportion of patients achieving a ≥50% reduction in drop seizures.[2]

-

-

Seizure Types Monitored: Drop seizures included atonic, tonic, and tonic-atonic seizures that resulted in a fall.[9]

Quantitative Data Summary

The clinical trials demonstrated a statistically significant and clinically meaningful reduction in seizure frequency for patients treated with this compound compared to placebo.

Efficacy in Dravet Syndrome

| Efficacy Endpoint | Placebo | This compound (0.2 mg/kg/day) | This compound (0.7 mg/kg/day) |

| Median Reduction in Convulsive Seizure Frequency | -19.2% | -42.3% | -74.9% |

| Patients with ≥50% Seizure Reduction | 12% | 38% | 68% |

| Patients with ≥75% Seizure Reduction | 2.3% | - | 32.6%[2] |

| Median Longest Seizure-Free Interval | 13 days[2] | - | 22 days[2] |

Efficacy in Lennox-Gastaut Syndrome

| Efficacy Endpoint | Placebo | This compound (0.2 mg/kg/day) | This compound (0.7 mg/kg/day) |

| Median Reduction in Drop Seizure Frequency | -7.6%[11] | -14.2%[11] | -26.5%[11][12] |

| Patients with ≥50% Drop Seizure Reduction | 10%[11] | - | 25%[11] |

| Median Reduction in Generalized Tonic-Clonic Seizures | +3.7%[11][13] | -58.2%[11][13] | -45.7%[11][13] |

Safety and Tolerability

Across the clinical trial programs for both Dravet and Lennox-Gastaut syndromes, this compound was generally well-tolerated. The most commonly reported adverse events were dose-related. Importantly, at the lower doses used for epilepsy, there was no evidence of the cardiac valvulopathy or pulmonary arterial hypertension that led to its withdrawal as an appetite suppressant.

Common Adverse Events (Incidence >10% and greater than placebo)

| Adverse Event | Dravet Syndrome | Lennox-Gastaut Syndrome |

| Decreased appetite | ✓ | ✓ |

| Diarrhea | ✓ | ✓ |

| Somnolence, sedation, lethargy | ✓ | ✓ |

| Fatigue, malaise, asthenia | ✓ | ✓ |

| Vomiting | ✓ | ✓ |

| Pyrexia (Fever) | ✓ | |

| Upper respiratory tract infection | ✓ | |

| Ataxia, balance disorder, gait disturbance | ✓ | |

| Increased blood pressure | ✓ | |

| Drooling, salivary hypersecretion | ✓ | |

| Weight loss | ✓ | |

| Fall | ✓ | |

| Status epilepticus | ✓ |

Conclusion

The successful repurposing of this compound for the treatment of severe, treatment-resistant epilepsies like Dravet and Lennox-Gastaut syndromes represents a significant advancement in the field of neurology. Its unique dual mechanism of action offers a novel therapeutic approach for patients with limited treatment options. The comprehensive clinical trial program has established its efficacy and a favorable safety profile at the doses approved for these indications. Continued research and real-world evidence will further delineate the long-term benefits and role of this compound in the management of developmental and epileptic encephalopathies.

References

- 1. Federal Register :: Schedules of Controlled Substances: Removal of this compound From Control [federalregister.gov]

- 2. neurologylive.com [neurologylive.com]

- 3. drugs.com [drugs.com]

- 4. U.S. FDA Approves FINTEPLA[®] ▼(this compound) Oral Solution for Treatment of Seizures Associated with Lennox-Gastaut Syndrome (LGS) | UCB [ucb.com]

- 5. FINTEPLA® (this compound) Oral Solution Now FDA Approved for Treatment of Seizures Associated with Lennox-Gastaut Syndrome (LGS) [prnewswire.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. NCT02682927 | Boston Children's Hospital [childrenshospital.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Efficacy and Safety of this compound for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and Safety of this compound for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Delving into the Downstream Signaling Cascades of Fenfluramine's Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenfluramine, a repurposed pharmaceutical agent with proven efficacy in treating seizures associated with Dravet and Lennox-Gastaut syndromes, exerts its therapeutic effects through a multi-target mechanism of action. A comprehensive understanding of the downstream signaling cascades initiated by this compound and its active metabolite, Northis compound, is paramount for elucidating its full therapeutic potential and informing the development of next-generation antiepileptic drugs. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound's engagement with its primary targets: serotonin (B10506) 5-HT₂ₐ and 5-HT₂c receptors, the sigma-1 receptor, and to a lesser extent, 5-HT₁ₒ and 5-HT₄ receptors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the intricate signaling networks involved.

Introduction

This compound's journey from an anti-obesity medication to a valuable treatment for rare and severe forms of epilepsy highlights the importance of understanding a drug's complete pharmacological profile. Its efficacy is not attributed to a single mode of action but rather to a synergistic interplay between multiple molecular targets. This guide focuses on dissecting the downstream consequences of this compound's interactions at the cellular level, providing a foundational resource for researchers in neuropharmacology and drug development.

Primary Molecular Targets and Downstream Signaling

This compound and its primary active metabolite, Northis compound, interact with several key proteins involved in neurotransmission. The following sections detail the downstream signaling cascades associated with each of these targets.

Serotonin 5-HT₂ₐ and 5-HT₂c Receptors

Both this compound and, more potently, Northis compound, are agonists at 5-HT₂ₐ and 5-HT₂c receptors. These receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gαq/11 family of G proteins.

Canonical Gαq/11 Pathway:

Upon agonist binding, the Gαq/11 subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This transient increase in cytosolic calcium activates various calcium-dependent enzymes, including calmodulin-dependent protein kinases (CaMKs).

-

DAG , along with the increased intracellular calcium, activates protein kinase C (PKC). Activated PKC phosphorylates a wide range of substrate proteins, leading to diverse cellular responses, including modulation of ion channel activity and gene expression. Studies have shown that D-fenfluramine increases PKC activity in a time- and dose-dependent manner in rat cortical synaptoneurosomes. This effect is partially attenuated by the 5-HT₂ antagonist ketanserin, suggesting the involvement of this pathway.[1]

Non-Canonical β-Arrestin Pathway:

Following activation, 5-HT₂ receptors can be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestin binding uncouples the receptor from G-proteins, leading to desensitization. However, β-arrestin can also act as a scaffold for other signaling proteins, initiating a second wave of signaling. A key pathway activated through this mechanism is the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Sigma-1 (σ₁) Receptor

This compound acts as a positive modulator of the sigma-1 receptor, an intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum. The sigma-1 receptor plays a crucial role in regulating cellular stress responses and modulating the function of various other proteins.

Modulation of Intracellular Calcium Signaling:

The sigma-1 receptor interacts with the IP₃ receptor, stabilizing it and modulating the release of calcium from the endoplasmic reticulum. This regulation of calcium homeostasis is critical for neuronal function and survival.

Interaction with Ion Channels and Other Receptors:

The sigma-1 receptor can translocate to the plasma membrane and interact with and modulate the activity of several ion channels, including voltage-gated potassium channels and NMDA receptors. This compound and Northis compound have been shown to disrupt the association between the sigma-1 receptor and the NR1 subunit of the NMDA receptor.[2] This leads to an increased association of calmodulin with the NR1 subunit, which can inhibit NMDA receptor-mediated calcium influx and subsequent excitotoxicity.

Potentiation of Agonist Activity: